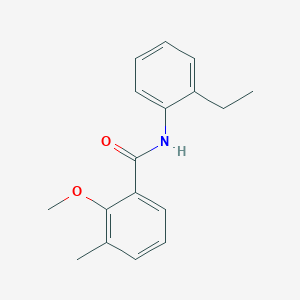![molecular formula C20H18N2O3S B244015 N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MT477 or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors have been explored as a potential therapeutic strategy for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
作用機序
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide acts as a covalent inhibitor of BTK, irreversibly binding to a cysteine residue in the active site of the enzyme. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, leading to reduced B-cell proliferation and survival.
Biochemical and physiological effects:
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis and cell cycle arrest in B-cell malignancy cells, both in vitro and in vivo. It also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of B-cell malignancies. In addition, N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to enhance the anti-tumor activity of other therapies, such as monoclonal antibodies and chemotherapy.
実験室実験の利点と制限
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages as a tool compound for studying B-cell biology and malignancies. It is highly selective for BTK, with minimal off-target effects. It also has favorable pharmacokinetic properties, allowing for convenient dosing and administration in preclinical models. However, one limitation is that the irreversible binding of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide to BTK may affect the interpretation of downstream signaling events and cellular responses.
将来の方向性
Several future directions for the development and application of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide can be envisioned. First, further clinical trials are needed to establish the safety and efficacy of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in patients with B-cell malignancies, particularly in combination with other therapies. Second, the potential of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide as a therapeutic agent for other diseases, such as autoimmune disorders and inflammatory diseases, should be explored. Third, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity may lead to better clinical outcomes. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor activity of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide may provide insights into the pathogenesis of B-cell malignancies and identify new therapeutic targets.
合成法
The synthesis of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a multi-step process, starting from commercially available starting materials. The key step is the coupling reaction between 2-methoxy-3-methylbenzoic acid and 3-aminophenylthiophene, followed by a series of functional group transformations and purification steps. The final product is obtained as a white powder with a high purity level.
科学的研究の応用
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity and favorable pharmacokinetic properties. Several clinical trials have been initiated to evaluate the safety and efficacy of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in patients with relapsed or refractory B-cell malignancies, either as a single agent or in combination with other therapies.
特性
分子式 |
C20H18N2O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
N-[3-[(2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-13-6-3-9-16(18(13)25-2)19(23)21-14-7-4-8-15(12-14)22-20(24)17-10-5-11-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
OFCKVOPLKOBGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243932.png)
![3,5-dichloro-2-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243934.png)
![2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide](/img/structure/B243936.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243942.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B243944.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)